5-Bromo-1-chloro-2,3-difluorobenzene

Lipophilicity Drug Design LogP

5-Bromo-1-chloro-2,3-difluorobenzene (CAS 1060813-07-1) is a polyhalogenated benzene derivative with the molecular formula C₆H₂BrClF₂ and a molecular weight of 227.43 g/mol. It features a unique substitution pattern: a bromine atom at the 5-position, a chlorine atom at the 1-position, and two adjacent fluorine atoms at the 2- and 3-positions.

Molecular Formula C6H2BrClF2
Molecular Weight 227.43 g/mol
CAS No. 1060813-07-1
Cat. No. B1523938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-chloro-2,3-difluorobenzene
CAS1060813-07-1
Molecular FormulaC6H2BrClF2
Molecular Weight227.43 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)Cl)Br
InChIInChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
InChIKeyNDUBECXVUHRWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-chloro-2,3-difluorobenzene (CAS 1060813-07-1): A Strategic Polyhalogenated Benzene Building Block for Sequential Cross-Coupling Synthesis


5-Bromo-1-chloro-2,3-difluorobenzene (CAS 1060813-07-1) is a polyhalogenated benzene derivative with the molecular formula C₆H₂BrClF₂ and a molecular weight of 227.43 g/mol [1]. It features a unique substitution pattern: a bromine atom at the 5-position, a chlorine atom at the 1-position, and two adjacent fluorine atoms at the 2- and 3-positions . This specific arrangement creates a chemically differentiated aromatic ring where the three halogen types exhibit markedly different reactivities in metal-catalyzed cross-coupling reactions, following the established oxidative addition order of I > Br > Cl >> F . The compound is classified as a fluorinated building block (含氟砌块) and is commercially available from multiple suppliers at purities ranging from 95% to 98% .

Why Generic Polyhalogenated Benzene Interchange Fails: The Regiochemical and Electronic Criticality of 5-Bromo-1-chloro-2,3-difluorobenzene


Casual interchange of 5-bromo-1-chloro-2,3-difluorobenzene with its positional isomers—such as 5-bromo-2-chloro-1,3-difluorobenzene (CAS 176673-72-6) or 2-bromo-1-chloro-3,5-difluorobenzene (CAS 1020198-58-6)—or with non-chlorinated analogs like 5-bromo-1,2,3-trifluorobenzene is chemically unsound because the spatial arrangement of halogen substituents dictates both the electronic environment of the ring and the steric accessibility of each reactive site . The 1,2,3-difluoro substitution pattern creates a unique electron-deficient aromatic system that activates specific positions for nucleophilic aromatic substitution while deactivating others, a behavior fundamentally different from 1,3-difluoro or 2,5-difluoro isomers [1]. Furthermore, the presence of three distinct halogen types (Br, Cl, and two F atoms) enables programmed sequential cross-coupling strategies where the bromine atom can be selectively reacted in a first coupling step while leaving the chlorine atom intact for a subsequent orthogonal transformation—a synthetic advantage unattainable with simpler dihalogenated or trihalogenated analogs lacking this specific halogen diversity .

5-Bromo-1-chloro-2,3-difluorobenzene: Head-to-Head Physicochemical and Reactivity Comparisons Against Closest Analogs


Calculated LogP (XLogP3-AA) Comparison Reveals Differentiated Lipophilicity Among Polyhalogenated Benzene Isomers

The computed lipophilicity (XLogP3-AA) of 5-bromo-1-chloro-2,3-difluorobenzene is 3.4, which differs measurably from its positional isomers. 5-Bromo-2-chloro-1,3-difluorobenzene and 2-bromo-1-chloro-3,5-difluorobenzene share the same molecular formula (C₆H₂BrClF₂) and molecular weight (227.43 g/mol) but exhibit different computed LogP values due to the altered spatial arrangement of halogen substituents affecting dipole moment and polar surface area [1][2]. The LogP of 3.4 places this compound in an optimal range for membrane permeability in drug discovery programs, where a LogP between 2 and 4 is generally preferred for oral bioavailability [3].

Lipophilicity Drug Design LogP

Boiling Point and Vapor Pressure Differentiation: Predicted Process-Scale Handling Advantages Relative to Non-Fluorinated Analogs

The predicted boiling point of 5-bromo-1-chloro-2,3-difluorobenzene is 192.3 ± 35.0 °C at 760 mmHg, with a vapor pressure of 0.7 ± 0.4 mmHg at 25 °C and an enthalpy of vaporization of 41.1 ± 3.0 kJ/mol . Compared to the non-fluorinated analog 5-bromo-1-chloro-2,3-dimethylbenzene (hypothetical), which would have a higher boiling point due to stronger van der Waals interactions from methyl groups, the fluorine substituents reduce polarizability and lower the boiling point, facilitating distillation-based purification. In contrast, the fully fluorinated analog 5-bromo-1-chloro-2,3,4,5,6-pentafluorobenzene would exhibit a significantly lower boiling point due to extreme fluorination, potentially complicating condensation and recovery at ambient conditions [1]. The moderate boiling point of ~192 °C allows efficient purification by fractional distillation without requiring specialized low-temperature condensers or high-vacuum equipment .

Boiling Point Vapor Pressure Process Chemistry

Oxidative Addition Reactivity Hierarchy: Bromine Atom Enables Selective First-Stage Cross-Coupling Over Competing Chlorine and Fluorine Sites

The established oxidative addition reactivity order for palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F, meaning that in 5-bromo-1-chloro-2,3-difluorobenzene, the bromine atom at the 5-position undergoes oxidative addition to Pd(0) significantly faster than the chlorine at the 1-position or either fluorine atom at the 2- and 3-positions . This creates a chemoselective handle: under standard Suzuki-Miyaura conditions using Pd(PPh₃)₄ or Pd(dppf)Cl₂, the C-Br bond can be selectively activated while the C-Cl bond remains intact, enabling a first coupling with >90:10 Br/Cl selectivity under optimized conditions [1]. In contrast, the analog 5-bromo-1,2,3-trifluorobenzene (with fluorine at position 1 instead of chlorine) lacks this orthogonal reactivity pair, as fluorine atoms are essentially inert under typical cross-coupling conditions, limiting sequential coupling strategies to a single transformation unless specialized C-F activation protocols are employed [2]. Similarly, 1,5-dichloro-2,3-difluorobenzene offers two chemically equivalent chlorine sites, making site-selective mono-coupling inherently challenging and requiring careful stoichiometric control [3].

Cross-Coupling Suzuki-Miyaura Site-Selectivity

Commercial Availability and Purity Benchmarking: 98% Purity with Full QC Documentation Offers Procurement Advantage Over Lower-Purity Isomeric Alternatives

5-Bromo-1-chloro-2,3-difluorobenzene is commercially available from Bidepharm at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . Aladdin Scientific offers the compound at 95% purity with Certificates of Analysis (CoA) available for each lot number, stored at room temperature . In comparison, the isomeric compound 2-bromo-1-chloro-3,5-difluorobenzene (CAS 1020198-58-6) is typically offered at 95% purity , while 5-bromo-2-chloro-1,3-difluorobenzene (CAS 176673-72-6) is available at 97% purity . The 98% purity specification for the target compound, combined with multi-technique analytical characterization, provides higher assurance of isomeric purity and lower levels of dehalogenation byproducts, which are common contaminants in polyhalogenated aromatic compounds .

Purity QC Documentation Procurement

1,2-Difluorobenzene Core Electronic Activation: Accelerated Nucleophilic Aromatic Substitution at the 4-Position Relative to 1,3-Difluoro and Mono-Fluoro Analogs

The 1,2-difluorobenzene substructure in 5-bromo-1-chloro-2,3-difluorobenzene provides significantly enhanced activation for nucleophilic aromatic substitution (SNAr) compared to 1,3-difluoro or mono-fluoro analogs. The two adjacent fluorine atoms exert a cumulative electron-withdrawing effect that stabilizes the Meisenheimer intermediate formed during SNAr, with the fluorine at the 2-position (ortho to the chlorine at C1) providing particularly strong activation due to inductive and negative hyperconjugation effects [1]. This electronic activation enables SNAr reactions at the 4-position (the carbon bearing chlorine) under milder conditions (lower temperatures, weaker bases) than required for 1,3-difluorobenzene derivatives, where the meta relationship between fluorines provides less cooperative activation [2]. The net effect is that the chlorine atom in this compound is more readily displaced by nucleophiles (amines, alkoxides, thiols) than the chlorine in 5-bromo-2-chloro-1,3-difluorobenzene, where the fluorines occupy the 1,3-positions and provide less effective activation of the C-Cl bond [3].

Nucleophilic Aromatic Substitution SNAr Fluorine Activation

Thermal and Chemical Stability Profile: Room Temperature Storage and Oxidizer Incompatibility Define Handling Parameters Distinct from Iodo Analogs

5-Bromo-1-chloro-2,3-difluorobenzene is stable under recommended storage conditions (room temperature, closed vessels, away from heat, flames, and sparks) . However, it is incompatible with strong oxidizing agents, with potential hazardous combustion products including carbon monoxide, hydrogen chloride, hydrogen fluoride, and hydrogen bromide . This stability profile differs importantly from iodo-substituted analogs (e.g., 5-iodo-1-chloro-2,3-difluorobenzene), which are more thermally labile due to the weaker C-I bond (bond dissociation energy: C-I ≈ 57 kcal/mol vs. C-Br ≈ 70 kcal/mol) and more susceptible to photolytic degradation, often requiring refrigerated storage (2-8 °C) and protection from light [1]. The room-temperature storage capability of the bromo compound reduces cold-chain logistics costs and simplifies inventory management compared to iodo analogs, while the moderate thermal stability allows for standard reaction conditions without special precautions against dehalogenation .

Stability Storage Safety

Procurement-Driven Application Scenarios for 5-Bromo-1-chloro-2,3-difluorobenzene in Pharmaceutical and Agrochemical R&D


Sequential Suzuki-Miyaura/SNAr Diversification for Kinase Inhibitor Fragment Elaboration

In medicinal chemistry programs targeting kinase inhibitors, 5-bromo-1-chloro-2,3-difluorobenzene serves as a privileged core for rapid analog generation. A first Suzuki-Miyaura coupling at the bromine position (5-position) installs an aryl or heteroaryl group using Pd(PPh₃)₄ under standard conditions (80 °C, K₂CO₃, dioxane/H₂O), with >90:10 selectivity over the chlorine site due to the Br >> Cl oxidative addition rate advantage [1]. The resulting chloro-difluorobiaryl intermediate then undergoes SNAr at the chlorine position (1-position), activated by the ortho-fluorine (2-position), with amines such as N-methylpiperazine at 60-80 °C in DMF, installing a solubilizing group. This two-step sequence generates a focused library of kinase inhibitor fragments with orthogonal vectors for structure-activity relationship (SAR) exploration, a synthetic strategy that is not feasible with 5-bromo-2-chloro-1,3-difluorobenzene due to reduced SNAr activation of the chlorine in the 1,3-difluoro isomer [2].

Agrochemical Intermediate Synthesis via Regioselective C-H Functionalization of the 1,2-Difluorobenzene Core

The 1,2-difluorobenzene core of 5-bromo-1-chloro-2,3-difluorobenzene provides a uniquely activated scaffold for palladium-catalyzed direct C-H arylation at the C2 position, a reactivity pattern established for 1,3-difluorobenzenes but with different regiochemical outcomes when applied to the 1,2-difluoro system [1]. In agrochemical discovery, this enables a three-step diversification: (1) Suzuki coupling at bromine, (2) directed C-H arylation at the sterically accessible C6 position (para to chlorine, meta to fluorines), and (3) SNAr at chlorine, producing trisubstituted difluorobenzene derivatives with herbicidal or fungicidal activity. The 1,2-difluoro pattern imparts metabolic stability to the resulting agrochemical candidates by blocking oxidative metabolism at the fluorinated positions, a pharmacokinetic advantage over non-fluorinated analogs [3].

Standardized Building Block Procurement for Parallel Synthesis Laboratories

For high-throughput parallel synthesis facilities, 5-bromo-1-chloro-2,3-difluorobenzene offers procurement advantages as a validated building block: it is available in gram to kilogram quantities from multiple suppliers (Bidepharm, Aladdin, AK Sci) with batch-specific CoAs, and its room-temperature storage simplifies inventory management across automated compound management systems [1]. The 98% purity specification with NMR/HPLC/GC documentation meets the quality requirements for library production without additional purification, reducing the per-compound cost of the final library members. The three halogen types (Br, Cl, 2×F) provide three distinct diversification points that can be addressed in a programmed sequence using standard parallel synthesis equipment (microwave reactors for SNAr, parallel synthesizers for Suzuki coupling), enabling the production of 96- or 384-member libraries with consistent quality [2].

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